molecular formula C11H11ClN2O2S B1337554 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 59340-26-0

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1337554
CAS RN: 59340-26-0
M. Wt: 270.74 g/mol
InChI Key: YOZYVZVQEADZEV-UHFFFAOYSA-N
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Description

The compound "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 1-sulfopyridinium chloride, a related ionic liquid, was achieved through a series of reactions characterized by IR, 1H and 13C NMR, UV, and mass spectra . Similarly, the synthesis of a series of 3,5-dimethyl-1H-pyrazole derivatives was performed by treating 3,5-dimethyl-1H-pyrazole with ethylchloroacetate and subsequent reactions leading to various heterocyclic compounds . These methods suggest that the synthesis of "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" would likely involve a sulfonylation step, possibly using a sulfonyl chloride reagent under suitable reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of sulfonylated 4-amino-1H-pyrazoles was confirmed using these methods . These techniques would be essential in determining the structure of "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" and ensuring the correct placement of the sulfonyl group at the 4-position of the pyrazole ring.

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For instance, the reaction of 3-methyl-1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yielded a sulfonamide, which further reacted to form unsaturated ketones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis and the potential for "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. While the specific properties of "3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" are not provided in the papers, related compounds have been used as catalysts and have shown biological activity . These properties suggest that the compound may also possess catalytic or biological activities, which could be explored in further studies.

Scientific Research Applications

Synthesis and Characterization

Research has shown the utility of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride and related compounds in synthetic chemistry, particularly in the synthesis of novel compounds with potential applications ranging from catalysis to materials science. For instance, Povarov et al. (2017) explored the sulfonylation of 4-amino-1H pyrazoles, resulting in new compounds with detailed structural characterization using various spectroscopic methods. This study underscores the compound's role in expanding the chemistry of sulfonylated aminopyrazoles, potentially leading to materials with unique properties (Povarov, Lyubyashkin, Kositsyna, Suboch, & Tovbis, 2017).

Moosavi-Zare et al. (2013) demonstrated the application of a novel ionic liquid derived from a closely related pyrazole compound in catalysis, highlighting the efficiency and reusability of the catalyst for the Knoevenagel–Michael reaction. This innovative approach provides a green chemistry perspective to the synthesis of biologically relevant compounds, emphasizing the environmental benefits of using such methodologies (Moosavi-Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).

Biological Activity

Research on derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazole reveals significant biological activity, including antimicrobial properties. Al-Smaisim (2012) synthesized a series of derivatives and tested them for antibacterial activity, uncovering compounds with promising efficacy against several bacterial species. This study not only contributes to the field of medicinal chemistry but also opens avenues for the development of new antibiotics in response to growing antibiotic resistance (Al-Smaisim, 2012).

Badgujar, More, and Meshram (2018) further explored the antimicrobial and antioxidant activity of pyrazole-based sulfonamide derivatives, underscoring the chemical versatility and potential therapeutic applications of these compounds. Their findings suggest that such compounds could serve dual functions as antimicrobial and antioxidant agents, offering a multifaceted approach to combating diseases and oxidative stress (Badgujar, More, & Meshram, 2018).

Material Science and Catalysis

In the field of material science, Liu et al. (2013) developed fluorinated polyamides containing pyridine and sulfone moieties using a diamine synthesized from a pyrazole derivative, demonstrating the compound's role in creating materials with desirable properties such as low dielectric constants and high thermal stability. This research highlights the potential of pyrazole derivatives in the development of advanced materials for electronics and other high-performance applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

In catalysis, Vafaee et al. (2021) synthesized novel ionic liquids based on 3,5-dimethyl-1H-pyrazole, showcasing their high catalytic activity in synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. The study not only provides insights into the synthesis of complex organic molecules but also emphasizes the sustainability and efficiency of using ionic liquids as catalysts in organic synthesis (Vafaee, Davoodnia, Nakhaei, Yadegarian, & Nejatianfar, 2021).

Safety And Hazards

This compound is classified as dangerous with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYVZVQEADZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483008
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

59340-26-0
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Amoah, C Obuah, MK Ainooson, L Hamenu… - Tetrahedron, 2023 - Elsevier
In recent times, there has been an increased demand in the search for probing materials for numerous substances in the environment such as the detection of metals ions. In this study, …
Number of citations: 2 www.sciencedirect.com

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